molecular formula C11H15BClNO3 B178263 5-Chloro-2-(pivaloylamino)phenylboronic acid CAS No. 185950-64-5

5-Chloro-2-(pivaloylamino)phenylboronic acid

Cat. No.: B178263
CAS No.: 185950-64-5
M. Wt: 255.51 g/mol
InChI Key: GIAJZMJDKJWGNY-UHFFFAOYSA-N
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Description

5-Chloro-2-(pivaloylamino)phenylboronic acid is a chemical compound with the CAS Number: 185950-64-5. It has a molecular weight of 255.51 . This compound is used in various scientific research applications due to its complex molecular structure.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.51 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

5-Chloro-2-(pivaloylamino)phenylboronic acid and its derivatives have been investigated for their potential as intermediates in pharmaceutical synthesis. For example, studies have explored the synthesis of diazino-fused tricyclic systems via Suzuki cross-coupling reactions involving this compound, resulting in the creation of pivaloylaminophenyl diazines and other derivatives. These compounds were further transformed into diazino-fused indole and cinnoline derivatives, indicating their versatility as intermediates in complex organic syntheses (P. Tapolcsányi et al., 2002).

Advanced Bio-Applications and Diagnostic Tools

This compound derivatives are known for their ability to form reversible complexes with polyols, making them useful in various bio-applications. This unique chemistry allows them to be used in diagnostic and therapeutic applications. For instance, phenylboronic acid-decorated polymeric nanomaterials have been developed for drug delivery systems and biosensors, with a focus on interactions with glucose and sialic acid (Tianyu Lan & Qianqian Guo, 2019). Additionally, research has delved into the development of carbohydrate-binding boronic acids that can complex model glycopyranosides under physiologically relevant conditions. Such boronic acids could be useful in the design of oligomeric receptors and sensors for the selective recognition of cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).

Synthesis of Novel Ring Systems

The compound's derivatives have also been pivotal in the creation of novel ring systems. For instance, Suzuki coupling of derivatives has yielded novel pyrimidoisoquinoline ring systems, highlighting the compound's potential in creating diverse and complex molecular structures, which could be of significant importance in pharmaceutical and chemical engineering (S. Goswami & Avijit K. Adak, 2003).

Glucose-Sensitive Materials

There's significant interest in the synthesis of glucose-sensitive materials due to their potential applications in drug delivery, especially for insulin delivery. Phenylboronic acid-based materials, such as those involving this compound, have been widely studied and used in constructing glucose-responsive systems. Recent advances in this field include the synthesis of phenylboronic acid-based glucose-responsive materials in forms of nanogels, micelles, vesicles, and mesoporous silica nanoparticles (Rujiang Ma & Linqi Shi, 2014).

Safety and Hazards

The safety information for 5-Chloro-2-(pivaloylamino)phenylboronic acid indicates that it has a GHS07 pictogram and the signal word is "Warning" . The MSDS can be found here .

Properties

IUPAC Name

[5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAJZMJDKJWGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458046
Record name [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185950-64-5
Record name [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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